molecular formula C19H25N3O4S B12695058 N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide CAS No. 106532-68-7

N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide

Cat. No.: B12695058
CAS No.: 106532-68-7
M. Wt: 391.5 g/mol
InChI Key: OIGXBHCNLXQTMR-UHFFFAOYSA-N
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Description

N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide is a complex organic compound with a unique structure that includes a benzisothiazole ring, a nitro group, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzisothiazole ring, the introduction of the nitro group, and the attachment of the hexanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The benzisothiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzisothiazole ring.

Scientific Research Applications

N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound and its derivatives can be investigated for their potential as pharmaceutical agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide involves its interaction with specific molecular targets. The nitro group and benzisothiazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Nitro-1-(1-oxohexyl)-2,1-benzisothiazol-3(1H)-ylidene)hexanamide: shares structural similarities with other benzisothiazole derivatives.

    Nitrobenzisothiazoles: Compounds with similar nitro and benzisothiazole moieties.

    Hexanamides: Compounds with similar hexanamide moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106532-68-7

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1-hexanoyl-5-nitro-2,1-benzothiazol-3-ylidene)hexanamide

InChI

InChI=1S/C19H25N3O4S/c1-3-5-7-9-17(23)20-19-15-13-14(22(25)26)11-12-16(15)21(27-19)18(24)10-8-6-4-2/h11-13H,3-10H2,1-2H3

InChI Key

OIGXBHCNLXQTMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCC

Origin of Product

United States

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